1-Cbz-3-isopropylpiperidine-3-carboxylic Acid
Overview
Description
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid, also known by its IUPAC name 1-[(benzyloxy)carbonyl]-3-isopropyl-3-piperidinecarboxylic acid , is a chemical compound with the molecular formula C₁₇H₂₃NO₄ . It falls within the class of piperidine derivatives and is characterized by a benzyl carbamate (Cbz) protecting group attached to the piperidine ring. The compound exhibits interesting properties and has applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves several steps. One common approach is the protection of the piperidine nitrogen with a Cbz group, followed by carboxylation of the isopropylpiperidine intermediate. The final deprotection step yields the target compound. Detailed synthetic routes and optimization strategies can be found in the literature .
Molecular Structure Analysis
The molecular structure of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid consists of a piperidine ring with an isopropyl group and a benzyl carbamate attached. The Cbz group serves as a protecting moiety for the piperidine nitrogen. The compound’s three-dimensional arrangement influences its reactivity and interactions with other molecules .
Chemical Reactions Analysis
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid can participate in various chemical reactions. These include amidation, esterification, and deprotection reactions. Researchers have explored its use as a building block for the synthesis of more complex molecules. Investigating its reactivity and compatibility with different functional groups is crucial for designing efficient synthetic routes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Education and Research
Lastly, 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid is valuable in chemical education and research. It provides a practical example for teaching concepts such as carboxylation reactions, protecting group strategies, and the importance of stereochemistry in biological interactions.
Each of these applications demonstrates the compound’s versatility and importance in scientific research, contributing to advancements in various fields of study .
properties
IUPAC Name |
1-phenylmethoxycarbonyl-3-propan-2-ylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-13(2)17(15(19)20)9-6-10-18(12-17)16(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKHTTSAFVQJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849462 | |
Record name | 1-[(Benzyloxy)carbonyl]-3-(propan-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid | |
CAS RN |
139507-52-1 | |
Record name | 1-[(Benzyloxy)carbonyl]-3-(propan-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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